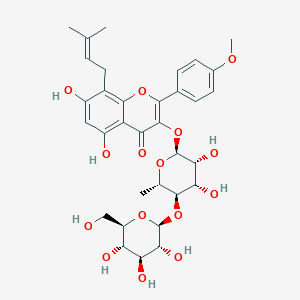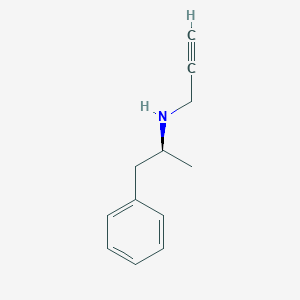
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine, also known as propargylamphetamine (PAL-287), is a synthetic compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It has been found to possess neuroprotective and neurorestorative properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Mécanisme D'action
PAL-287 works by inhibiting the activity of MAO-B, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, PAL-287 can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Effets Biochimiques Et Physiologiques
PAL-287 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease. It has also been found to have neuroprotective and neurorestorative properties, which can help to prevent and reverse the damage caused by neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PAL-287 is that it has been shown to be effective in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This makes it a promising candidate for further research and development. However, one of the limitations of PAL-287 is that it is a highly potent MAOI, which can increase the risk of drug interactions and side effects.
Orientations Futures
There are a number of future directions for research on PAL-287. One area of focus is the development of more selective MAOIs that can target specific isoforms of MAO. Another area of focus is the development of novel delivery methods that can improve the bioavailability and efficacy of PAL-287. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of PAL-287 in humans.
Méthodes De Synthèse
The synthesis of PAL-287 involves a multi-step process, starting with the reaction of phenylacetylene with propargyl bromide to form phenylpropargyl bromide. This is then reacted with lithium diisopropylamide to form the corresponding lithium acetylide, which is subsequently reacted with 2-amino-1-phenylethanol to form the final product, PAL-287.
Applications De Recherche Scientifique
PAL-287 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. It has been found to inhibit the activity of MAO-B, an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, PAL-287 can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Propriétés
Numéro CAS |
56862-30-7 |
|---|---|
Nom du produit |
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine |
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m0/s1 |
Clé InChI |
UUFAJPMQSFXDFR-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](CC1=CC=CC=C1)NCC#C |
SMILES |
CC(CC1=CC=CC=C1)NCC#C |
SMILES canonique |
CC(CC1=CC=CC=C1)NCC#C |
Synonymes |
(αS)-α-Methyl-N-2-propynylbenzeneethanamine; (S)-α-Methyl-N-2-propynylbenzeneethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



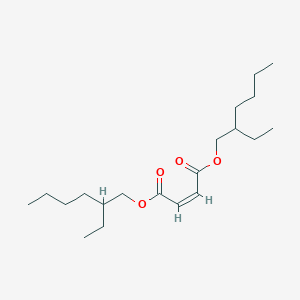
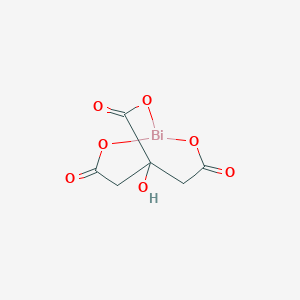
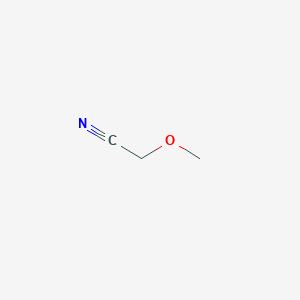
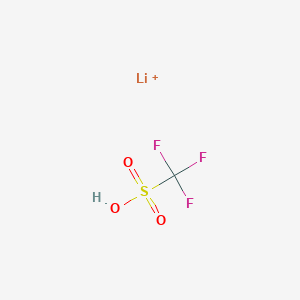
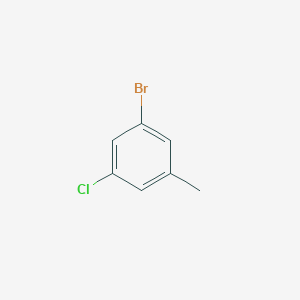
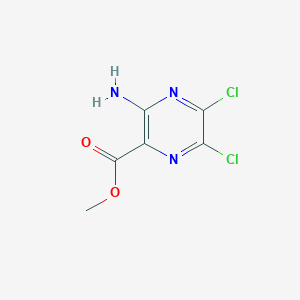
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)
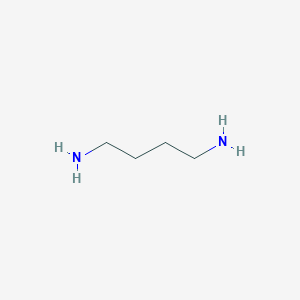

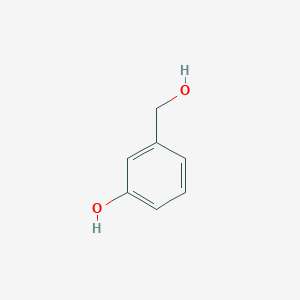
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
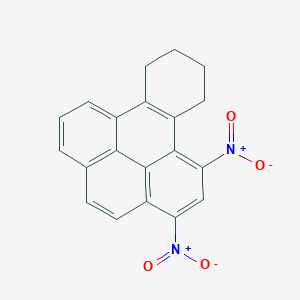
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
